molecular formula C16H20N6O2 B11261336 N~2~-cyclohexyl-5-nitro-N~4~-phenylpyrimidine-2,4,6-triamine

N~2~-cyclohexyl-5-nitro-N~4~-phenylpyrimidine-2,4,6-triamine

Cat. No.: B11261336
M. Wt: 328.37 g/mol
InChI Key: SSYFAGDCCXWWPP-UHFFFAOYSA-N
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Description

N2-CYCLOHEXYL-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of cyclohexyl, nitro, and phenyl groups attached to the pyrimidine ring, making it a molecule of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-CYCLOHEXYL-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactionsFor instance, the synthesis might begin with the reaction of 4,6-dichloro-2-methylthiopyrimidine with phenylboronic acid under Suzuki coupling conditions, using palladium acetate and triphenylphosphine as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

N2-CYCLOHEXYL-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, phenylboronic acid, and various oxidizing agents. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N2-CYCLOHEXYL-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-CYCLOHEXYL-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-CYCLOHEXYL-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclohexyl, nitro, and phenyl groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

2-N-cyclohexyl-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H20N6O2/c17-14-13(22(23)24)15(18-11-7-3-1-4-8-11)21-16(20-14)19-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H4,17,18,19,20,21)

InChI Key

SSYFAGDCCXWWPP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

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